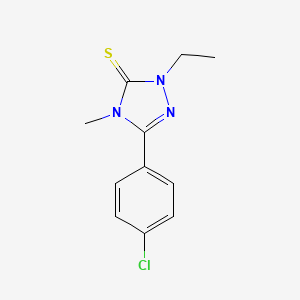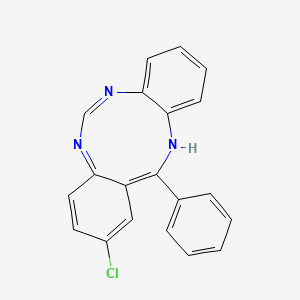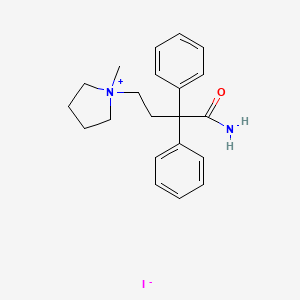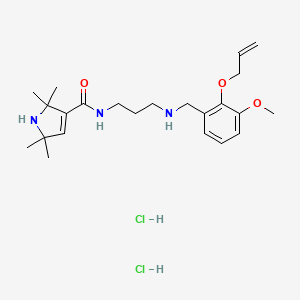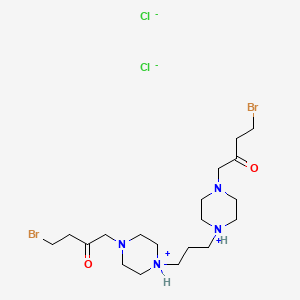
1,1'-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride is a synthetic organic compound It is characterized by its complex structure, which includes piperazinium rings, bromine atoms, and dichloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazinium core, followed by the introduction of the bromine atoms and the propyl groups. Common reagents used in these reactions include bromine, propyl halides, and various catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,1’-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a molecular probe.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,3-Propanediyl)bis(4-(3-chloro-1-oxopropyl)-1-methylpiperazinium) dichloride
- 1,1’-(1,3-Propanediyl)bis(4-(3-iodo-1-oxopropyl)-1-methylpiperazinium) dichloride
- 1,1’-(1,3-Propanediyl)bis(4-(3-fluoro-1-oxopropyl)-1-methylpiperazinium) dichloride
Uniqueness
The uniqueness of 1,1’-(1,3-Propanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride lies in its specific substitution pattern and the presence of bromine atoms, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
95461-40-8 |
|---|---|
Molecular Formula |
C19H36Br2Cl2N4O2 |
Molecular Weight |
583.2 g/mol |
IUPAC Name |
4-bromo-1-[4-[3-[4-(4-bromo-2-oxobutyl)piperazin-1-ium-1-yl]propyl]piperazin-4-ium-1-yl]butan-2-one;dichloride |
InChI |
InChI=1S/C19H34Br2N4O2.2ClH/c20-4-2-18(26)16-24-12-8-22(9-13-24)6-1-7-23-10-14-25(15-11-23)17-19(27)3-5-21;;/h1-17H2;2*1H |
InChI Key |
AVWCHYJNMWLPEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC[NH+]1CCC[NH+]2CCN(CC2)CC(=O)CCBr)CC(=O)CCBr.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




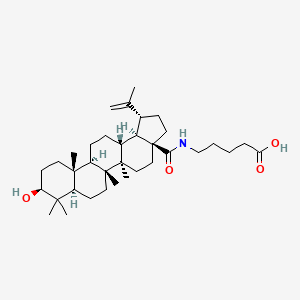
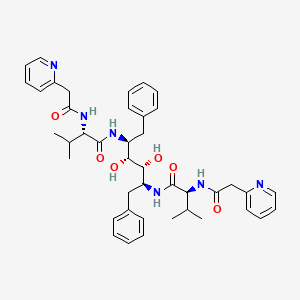
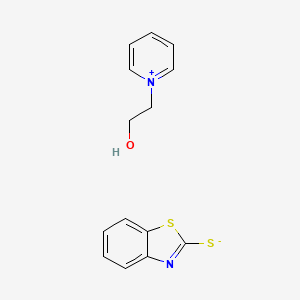


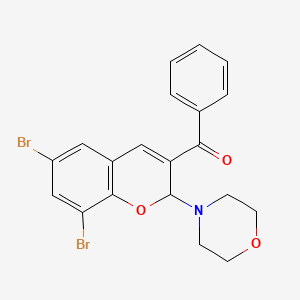
![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)
